molecular formula C10H13N3O B13313979 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13313979
M. Wt: 191.23 g/mol
InChI Key: KRJOJUMWEHOVFM-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method includes the reaction of 2-(furan-2-yl)ethylamine with 4-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethyl]-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-7-9(12-13-10(7)11)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13)

InChI Key

KRJOJUMWEHOVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)CCC2=CC=CO2

Origin of Product

United States

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